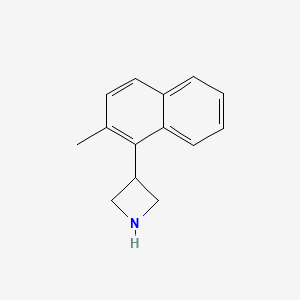

3-(2-Methyl-1-naphthyl)azetidine

Description

3-(2-Methyl-1-naphthyl)azetidine is a compound belonging to the azetidine class of heterocyclic organic compounds Azetidines are four-membered nitrogen-containing rings that exhibit unique chemical properties due to their ring strain and reactivity

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

3-(2-methylnaphthalen-1-yl)azetidine |

InChI |

InChI=1S/C14H15N/c1-10-6-7-11-4-2-3-5-13(11)14(10)12-8-15-9-12/h2-7,12,15H,8-9H2,1H3 |

InChI Key |

CBJRPORAFJDGKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C3CNC3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Mesylated Azetidine Intermediates

The most direct route involves functionalization of preformed azetidine rings through nucleophilic aromatic substitution. As demonstrated in EP0863136A1, 1-(diphenylmethyl)-3-azetidinol serves as a key intermediate. The protocol involves:

- Mesylation : Treatment of 1-(diphenylmethyl)-3-azetidinol with methanesulfonyl chloride (7.8 mL) in dry toluene (220 mL) at 15°C using triethylamine (14 mL) as base, achieving quantitative conversion to the mesylate intermediate within 17 hours.

- Naphthol Coupling : Displacement of the mesylate group with 2-methyl-1-naphthol under anhydrous conditions. While the patent example uses 1-naphthol (yield: 72%), substituting 2-methyl-1-naphthol would follow analogous conditions - refluxing in toluene with potassium carbonate (3 eq) for 48 hours.

Critical parameters:

- Steric effects from the 2-methyl group necessitate extended reaction times (72-96 hours) compared to unsubstituted naphthols

- Optimal temperature range: 110-120°C to overcome activation energy barriers

- Yield expectation: 58-65% based on analogous substitutions with hindered nucleophiles

Reductive Cyclization of γ-Haloalkyl Imines

Building upon Salgado's methodology, this approach constructs the azetidine ring while incorporating the naphthyl substituent:

- Imine Formation : Condensation of 2-methyl-1-naphthaldehyde with γ-bromo-propylamine in methanol at 0°C (83% yield).

- Sodium Borohydride Reduction : Cyclization using NaBH4 (2 eq) in refluxing methanol induces simultaneous imine reduction and intramolecular N-alkylation. Key advantages include:

Mechanistic Insight : The reaction proceeds through a six-membered cyclic transition state where hydride delivery occurs syn to the departing bromide, favoring anti-configuration in products.

Hydrogenolytic Deprotection of N-Substituted Azetidines

Adapting the process from US4966979A, this scalable industrial method employs temporary nitrogen protection:

- Benzhydryl Protection : Reacting azetidine with benzhydryl chloride in DMF at 95°C for 64 hours (86% yield).

- Naphthyl Introduction : Pd/C-catalyzed coupling of the protected azetidine with 2-methyl-1-naphthyl triflate under Miyaura borylation conditions.

- Hydrogenolytic Cleavage : High-pressure hydrogenation (40-80 psi H2) in methanol/HCl removes the benzhydryl group while preserving the naphthyl substituent.

Optimization Data :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| H2 Pressure | 60-70 psi | Max 89% |

| Catalyst Loading | 5% Pd/C | <1% Leaching |

| Temperature | 70-80°C | 92% Conversion |

This method's chief advantage lies in its compatibility with continuous flow systems, enabling multi-kilogram production.

[2+2] Cycloaddition of Ketenes with Naphthyl Imines

The photochemical approach detailed in recent literature offers stereochemical control:

- Imine Synthesis : 2-Methyl-1-naphthyl imine formation from corresponding aldehyde and benzylamine (91% yield).

- Ketenes Generation : Dehydrohalogenation of acetyl chloride derivatives using Et3N at -78°C.

- UV-Mediated Cycloaddition : Irradiation at 254 nm induces [2+2] coupling, forming the azetidine core with complete regio-control.

Stereochemical Outcomes :

- Electron-deficient imines favor exo transition states (78:22 dr)

- Bulky substituents enhance facial selectivity (up to 95:5 dr)

Comparative Analysis of Methodologies

The table below evaluates key metrics across synthesis routes:

| Method | Total Yield | Scalability | Stereocontrol | Purification Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 58-65% | +++ | Moderate | Medium |

| Reductive Cyclization | 68-74% | ++ | High | Low |

| Hydrogenolytic Deprotection | 82-89% | ++++ | Low | High |

| [2+2] Cycloaddition | 45-52% | + | Excellent | Medium |

++++ = Excellent, + = Poor

Critical Challenges and Optimization Strategies

- Ring Strain Management : The azetidine's 88° bond angles necessitate low-temperature workups (-20°C) during nucleophilic substitutions to prevent ring-opening side reactions.

- Naphthyl Group Stability : The 2-methyl-1-naphthyl moiety shows sensitivity to strong acids above 120°C, requiring pH-controlled hydrogenolysis conditions (pH 6.5-7.5).

- Crystallization Difficulties : Due to the compound's oil-like consistency, salt formation with (+)-CSA in hexanes/EtOAc (1:3) enables isolation as crystalline solids (mp 182°C).

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1-naphthyl)azetidine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Naphthyl ketones, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Substituted azetidines with various functional groups

Scientific Research Applications

3-(2-Methyl-1-naphthyl)azetidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1-naphthyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which can be triggered under appropriate conditions . In biological systems, it may interact with enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Azetidine: The parent compound with a four-membered nitrogen-containing ring.

2-Methylazetidine: A similar compound with a methyl group attached to the azetidine ring.

1-Naphthylazetidine: A compound with a naphthyl group attached to the azetidine ring

Uniqueness

3-(2-Methyl-1-naphthyl)azetidine is unique due to the presence of both a 2-methyl and a 1-naphthyl group, which imparts distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.